molecular formula C10H14F2O2 B13312802 5-(2,2-Difluoropropanoyl)-2,2-dimethylcyclopentan-1-one

5-(2,2-Difluoropropanoyl)-2,2-dimethylcyclopentan-1-one

Cat. No.: B13312802
M. Wt: 204.21 g/mol
InChI Key: WZTKKPWVBPXEOM-UHFFFAOYSA-N
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Description

5-(2,2-Difluoropropanoyl)-2,2-dimethylcyclopentan-1-one is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,2-difluoropropanoyl chloride with a suitable cyclopentanone derivative under controlled conditions . The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoropropanoyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(2,2-Difluoropropanoyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoropropanoyl)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Difluoropropanoyl)-2,2-dimethylcyclopentan-1-one is unique due to its specific cyclopentanone structure combined with the difluoropropanoyl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

5-(2,2-difluoropropanoyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C10H14F2O2/c1-9(2)5-4-6(7(9)13)8(14)10(3,11)12/h6H,4-5H2,1-3H3

InChI Key

WZTKKPWVBPXEOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(=O)C(C)(F)F)C

Origin of Product

United States

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